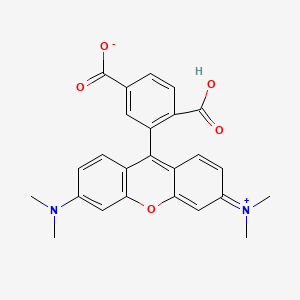

6-Carboxytetramethylrhodamine

Vue d'ensemble

Description

La 6-Carboxytétraméthylrhodamine est un colorant fluorescent largement utilisé dans diverses applications de recherche scientifique. Elle est connue pour sa fluorescence rouge brillante et est couramment utilisée dans la préparation de bioconjugués, y compris les anticorps fluorescents et les dérivés d'avidine utilisés en immunochimie. La forme acide carboxylique de la 6-Carboxytétraméthylrhodamine est également proéminente en tant que colorant pour le marquage des oligonucléotides et les applications de séquençage automatisé de l'ADN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La 6-Carboxytétraméthylrhodamine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de la tétraméthylrhodamine avec un agent carboxylant pour introduire le groupe carboxyle. La réaction nécessite généralement des conditions spécifiques, telles que la présence d'une base et d'un solvant approprié comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) .

Méthodes de production industrielle

Dans les milieux industriels, la production de 6-Carboxytétraméthylrhodamine implique souvent une synthèse à grande échelle utilisant des procédés automatisés pour garantir une pureté et un rendement élevés. Le composé est ensuite purifié par des techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir la qualité souhaitée pour les applications de recherche .

Analyse Des Réactions Chimiques

Amide Bond Formation (Carbodiimide-Mediated Coupling)

The carboxyl group of 6-TAMRA reacts with primary amines (e.g., lysine residues in proteins or terminal amines in oligonucleotides) via carbodiimide chemistry. Ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) is typically used to activate the carboxyl group, forming an amine-reactive succinimidyl ester (SE) intermediate .

Reaction Conditions :

-

Solvent : DMF, DMSO, or aqueous buffers (pH 6.5–8.5).

-

Temperature : 4–25°C.

-

Time : 1–4 hours.

Example Reaction :

Thiol-Maleimide Conjugation

6-TAMRA maleimide derivatives react selectively with sulfhydryl groups (cysteine residues) under mild conditions. This reaction forms stable thioether bonds .

Reaction Conditions :

-

pH : 6.5–7.5 (to prevent disulfide bond formation).

-

Solvent : PBS or Tris buffer with EDTA.

-

Temperature : 25°C.

Applications :

-

Site-specific labeling of cysteine-containing proteins.

Key Reactive Derivatives

Coupling Efficiency with Proteins

Stability of Conjugates

| Conjugate | Storage Conditions | Fluorescence Retention (30 days) | Reference |

|---|---|---|---|

| 6-TAMRA-IgG | -20°C, dark | 95% | |

| 6-TAMRA-Peptide | 4°C, pH 7.0 | 85% |

FRET-Based SIRT1 Activity Assay

6-TAMRA-labeled acetylated peptides were used to quantify SIRT1 deacetylase activity. The labeled peptide exhibited a fluorescence increase of 8–10× upon deacetylation, with a detection limit of 0.1 nM SIRT1 .

Key Parameters :

-

.

-

, .

Live-Cell Imaging of Microtubules

6-TAMRA-conjugated tubulin enabled real-time visualization of microtubule dynamics in HeLa cells. Photostability studies showed <5% photobleaching over 10 minutes at 561 nm laser excitation .

Comparative Analysis with Other Rhodamines

| Property | 6-TAMRA | 5-TAMRA | Rhodamine B |

|---|---|---|---|

| (nm) | 540–553 | 552 | 540 |

| (nm) | 565–578 | 575 | 565 |

| Extinction Coefficient () | 92,000 | 90,000 | 85,000 |

| Preferred Application | Nucleic acid labeling | Protein labeling | General staining |

Critical Considerations

-

Isomer Purity : 6-TAMRA (single isomer) resolves HPLC purification issues seen with 5(6)-TAMRA mixtures .

-

Solubility : Requires organic solvents (DMSO/DMF) for stock solutions; aqueous solubility improves at pH >6.5 .

-

Quenching : Avoid conjugation with aromatic residues (e.g., tryptophan) to prevent fluorescence quenching .

Applications De Recherche Scientifique

DNA Sequencing

6-TAMRA is extensively used in automated DNA sequencing. Its high photostability and distinct fluorescence characteristics allow for accurate detection of nucleic acids during sequencing processes. The dye is often conjugated to oligonucleotides, enabling precise tracking of DNA fragments during electrophoresis.

| Application | Description |

|---|---|

| DNA Sequencing | Used as a fluorescent label for nucleotides |

| Capillary Electrophoresis | Enhances resolution in DNA fragment analysis |

Protein Labeling

In protein studies, 6-TAMRA serves as a fluorescent marker for proteins and peptides. It facilitates the visualization of protein interactions and dynamics within cells. The succinimidyl ester form of 6-TAMRA is particularly useful for labeling amine-containing biomolecules.

| Application | Description |

|---|---|

| Protein Labeling | Conjugated to peptides for tracking interactions |

| Cellular Imaging | Allows visualization of protein localization |

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique used to study molecular interactions at the nanoscale. 6-TAMRA acts as an acceptor dye in FRET experiments when paired with suitable donor dyes. This application is crucial for understanding biological processes such as protein-protein interactions and conformational changes in biomolecules.

| FRET Pairing | Donor Dye | Description |

|---|---|---|

| 6-Carboxyfluorescein (6-FAM) | 6-TAMRA | Used to study nucleic acid conformations |

| Fluorescein | 6-TAMRA | Analyzes protein interactions |

Study on Ligand Binding

A research study investigated the binding properties of ligands using 6-carboxytetramethylrhodamine as a site-filling ligand in a binding cavity model. The findings revealed that the presence of 6-TAMRA significantly influenced conformational changes, enhancing our understanding of ligand-receptor interactions .

Imaging Studies

Confocal microscopy studies have employed 6-TAMRA to visualize fluid secretion in salivary glands. By quantifying fluorescence intensity, researchers could analyze the dynamics of fluid movement and the role of specific channels in secretion processes .

Mécanisme D'action

The mechanism by which 6-Carboxytetramethylrhodamine exerts its effects involves its ability to absorb light at specific wavelengths and emit fluorescence. The carboxyl group allows it to form stable conjugates with biomolecules, enabling their detection and analysis through fluorescence-based techniques . The molecular targets and pathways involved depend on the specific application and the biomolecules being studied .

Comparaison Avec Des Composés Similaires

La 6-Carboxytétraméthylrhodamine est souvent comparée à d'autres colorants fluorescents, tels que:

5-Carboxytétraméthylrhodamine: Structure similaire mais diffère de la position du groupe carboxyle.

Fluorescéine: Un autre colorant fluorescent largement utilisé avec des propriétés d'excitation et d'émission différentes.

Rhodamine B: Un composé apparenté avec des caractéristiques de fluorescence similaires mais des propriétés chimiques différentes.

Le caractère unique de la 6-Carboxytétraméthylrhodamine réside dans ses longueurs d'onde d'excitation et d'émission spécifiques, ce qui la rend adaptée aux applications nécessitant une fluorescence rouge .

Activité Biologique

6-Carboxytetramethylrhodamine (6-TAMRA) is a fluorescent dye widely used in biological research due to its vibrant fluorescence and versatility. It is particularly valuable in applications such as fluorescent labeling , flow cytometry , and immunohistochemistry . This article explores the biological activity of 6-TAMRA, highlighting its applications, mechanisms, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 440.50 g/mol

- Excitation/Emission Wavelengths : 540 nm/570 nm

- Solubility : Soluble in DMSO and DMF

Fluorescent Labeling

6-TAMRA is extensively used for labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for effective visualization in live-cell imaging and various assays. The ability to conjugate 6-TAMRA to biomolecules enhances the sensitivity and specificity of detection methods.

Flow Cytometry

In flow cytometry, 6-TAMRA facilitates the analysis of cell populations based on fluorescence characteristics. This application is crucial for immunological studies and cancer research, where precise quantification of cell types is necessary.

Immunohistochemistry

Researchers utilize 6-TAMRA in immunohistochemical staining to detect specific antigens within tissue samples. This process aids in diagnosing diseases and understanding tissue architecture by providing visual confirmation of antigen presence.

Environmental Monitoring

Beyond biological applications, 6-TAMRA is also employed in environmental studies to track pollutants or biological markers in water samples, contributing to assessments of ecosystem health.

Biological Activity and Mechanisms

-

Fluorescent Analog Studies :

A study investigated the synthesis and biological activity of various fluorescent vasopressin analogs, including those labeled with 6-TAMRA. The results indicated that these analogs could significantly enhance adenylate cyclase activity in renal plasma membranes, demonstrating their potential for studying receptor interactions . -

Real-Time PCR Applications :

In molecular diagnostics, a novel real-time PCR assay utilized a this compound-labeled probe for detecting Histoplasma capsulatum. The assay showed improved sensitivity compared to traditional methods, emphasizing the dye's utility in clinical diagnostics . -

SIRT Protein Deacetylases Assay :

A fluorescence assay developed for sirtuin (SIRT) protein deacetylases employed a peptide substrate containing 6-TAMRA. This assay allowed researchers to monitor deacetylation processes effectively, showcasing the dye's applicability in enzymatic studies .

Comparative Data Table

| Application | Description | Key Findings |

|---|---|---|

| Fluorescent Labeling | Used to visualize biomolecules in live cells | Enhanced detection sensitivity |

| Flow Cytometry | Analyzes cell populations based on fluorescence | Crucial for immunology and cancer research |

| Immunohistochemistry | Detects specific antigens in tissue samples | Aids in disease diagnosis |

| Environmental Monitoring | Tracks pollutants or biological markers in water samples | Insights into ecosystem health |

Safety Considerations

While 6-TAMRA is invaluable for research, it poses certain safety risks. It can cause skin irritation and serious eye irritation upon contact. Proper handling protocols must be followed to minimize exposure risks .

Propriétés

IUPAC Name |

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMHKNAGZHBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376331 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-67-5 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.